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Compound of Interest

Compound Name: 8-Chloro-2-methylquinoline

CAS No.: 3033-82-7

Cat. No.: B1584612 Get Quote

Executive Summary
8-Chloro-2-methylquinoline (

, MW 177.[1][2][3][4][5]63) is a critical scaffold in the synthesis of antimalarial drugs and
metallo-organic ligands.[3] Its analysis is often complicated by the presence of positional
isomers and the stability of the quinoline ring.

EI-GC-MS is the gold standard for structural identification, providing a distinct "fingerprint"

driven by the isotopic abundance of chlorine and characteristic ring cleavage.

ESI-LC-MS/MS is the preferred method for trace quantification in biological matrices, utilizing

the basic nitrogen for facile protonation (

) and collision-induced dissociation (CID).
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Property Value Notes

IUPAC Name 8-Chloro-2-methylquinoline Also: 8-Chloroquinaldine

Formula

Monoisotopic Mass
177.0345 Da (

)

179.0316 Da (

)

Structure Quinoline ring, 2-Me, 8-Cl (Quinoline N)

Key Feature Chlorine Isotope Pattern

3:1 ratio of

:

Methodology Comparison: EI vs. ESI
Technique A: Electron Ionization (EI) GC-MS
Best for: Purity profiling, impurity identification, library matching.

Mechanism: In EI (70 eV), the molecule undergoes hard ionization.[3][4] The radical cation

is formed, followed by extensive fragmentation.[3][4]

Molecular Ion (

): Intense peaks at m/z 177 and 179 (3:1 ratio) confirm the presence of one chlorine atom.[3]
[4]

Primary Fragmentation (Loss of Cl): The C-Cl bond is cleaved homolytically or heterolytically

to yield the stable 2-methylquinolinium ion (m/z 142).[3][4]

Note: This convergence to a single mass (142) is diagnostic.[3][4]

Secondary Fragmentation (Ring Degradation): The resulting ion (m/z 142) loses HCN (27

Da) from the pyridine ring, a classic quinoline pathway, yielding m/z 115 (likely a

benzotropylium-like hydrocarbon fragment).
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Diagnostic Ions (EI):

m/z 177: Base peak (Parent,

).[4]

m/z 179: Isotope peak (

).[3][4]

m/z 142:

.

m/z 115:

.

Technique B: Electrospray Ionization (ESI) LC-MS/MS
Best for: PK/PD studies, complex biological matrices, high sensitivity.

Mechanism: ESI operates in positive ion mode (

) due to the basic quinoline nitrogen.[3][4]

Precursor Formation: Protonation yields the even-electron ion

.[3][4]

m/z 178 (

) and m/z 180 (

).[3]

Collision-Induced Dissociation (CID):

Loss of HCl: The major transition involves the loss of neutral HCl (36 Da) to form the

radical cation or closed-shell cation at m/z 142.
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Pathway:

.[3]

Even-Electron Rule Exception: In some chloro-quinolines, direct loss of the Cl radical (35

Da) from the even-electron precursor is observed, forming a radical cation

at m/z 143. However, the loss of HCl (to m/z 142) is typically energetically favored in
quadrupole collisions.

Key MRM Transitions:

Quantifier:

(Loss of HCl).[3][4]

Qualifier:

(Loss of HCl + HCN).[3][4]

Deep Dive: Fragmentation Pathways
The following diagram illustrates the mechanistic divergence between the hard ionization of EI

and the collision-induced dissociation of ESI.
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Figure 1: Mechanistic fragmentation pathways for 8-Chloro-2-methylquinoline in EI and ESI

modes.

Comparative Performance Data
Feature EI-GC-MS ESI-LC-MS/MS

Ionization Type Hard (70 eV) Soft (Electrospray)

Limit of Detection ~1-10 ng/mL ~1-10 pg/mL (High Sensitivity)

Matrix Tolerance Moderate (Requires extraction) High (With MRM selectivity)

Isomer Differentiation
High (Retention time +

fingerprint)

Moderate (Requires

chromatographic separation)

Major Fragment m/z 142 (Loss of Cl radical) m/z 142 (Loss of HCl neutral)

Spectral Library NIST Matchable In-house / Cloud Library

Differentiation Note:

8-Chloro-2-methylquinoline vs. 4-Chloro-2-methylquinoline:

The 4-chloro isomer often shows a more intense

peak relative to the molecular ion because the C-Cl bond at position 4 is more labile (para
to nitrogen) than at position 8.

In GC, the 8-chloro isomer typically elutes later due to the "ortho-effect" shielding of the

nitrogen lone pair by the chlorine, reducing polarity slightly less than the exposed 4-chloro

form.

Validated Experimental Protocol
A. Sample Preparation (Generic Biological Matrix)[3][4]

Aliquot: 50 µL plasma/serum.

Precipitation: Add 150 µL Acetonitrile (containing Internal Standard, e.g., 8-chloroquinoline-

d6).
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Vortex: 30 sec; Centrifuge: 10,000 x g for 10 min.

Supernatant: Transfer 100 µL to vial for LC-MS.

B. LC-MS/MS Conditions (Recommended)[3][4][9]
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[3]

[4]

Mobile Phase A: 0.1% Formic Acid in Water.[3][4]

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: 5% B to 95% B over 5 min.

Flow Rate: 0.4 mL/min.[3][4][6]

Source: ESI Positive.[3][4][6] Capillary Voltage: 3.5 kV.[3][4]

Collision Energy: Optimized per transition (start at 20 eV for 178->142).

C. GC-MS Conditions (Recommended)
Column: HP-5ms or DB-5 (30 m x 0.25 mm, 0.25 µm).[3][4]

Carrier Gas: Helium @ 1.0 mL/min.[3][4]

Inlet: Splitless, 250°C.

Oven: 60°C (1 min)

20°C/min

280°C (3 min).

MS Transfer Line: 280°C.[3][4]

Scan Range: m/z 40-300.[3][4]
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Workflow Visualization

Pathway A: Structural ID (GC-MS) Pathway B: Quantification (LC-MS)
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Figure 2: Decision workflow for selecting the appropriate analytical technique.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact
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